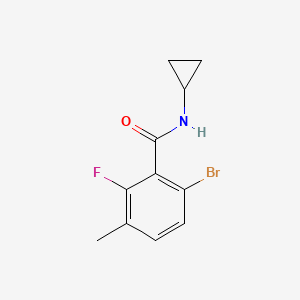

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

Description

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS: 1516279-48-3) is a halogenated benzamide derivative characterized by a bromo substituent at the 6-position, a fluoro group at the 2-position, a methyl group at the 3-position, and a cyclopropylamide moiety at the benzamide nitrogen. Its molecular formula is C₁₂H₁₂BrFNO, with a molar mass of 300.14 g/mol. This compound is synthesized via amide coupling reactions, as indicated by its structural analogs in the literature .

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

6-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide |

InChI |

InChI=1S/C11H11BrFNO/c1-6-2-5-8(12)9(10(6)13)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |

InChI Key |

QVRGFHADDBZXFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)NC2CC2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 6-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide and related benzamide derivatives.

Key Structural and Functional Differences

Substituent Positional Isomerism: The target compound features a methyl group at the 3-position and a cyclopropylamide moiety, distinguishing it from analogs like 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide, which replaces the cyclopropyl group with a 6-methylpyridinyl ring. This substitution likely alters solubility and binding affinity in biological systems .

Functional Group Variations :

- 6-Bromo-3-fluoro-2-formylbenzamide (CAS: 2383259-84-3) lacks the methyl and cyclopropylamide groups, instead featuring a formyl group at the 2-position . This renders it more reactive toward nucleophilic addition compared to the target compound .

Synthetic Accessibility :

- The target compound’s synthesis route is inferred from commercial availability (95% purity), while 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide is explicitly synthesized via amide coupling with an 81% yield .

Potential Applications: Pyridinyl-substituted analogs (e.g., compound 35 in ) are often explored for kinase inhibition due to their aromatic heterocycles, whereas cyclopropylamide derivatives like the target compound may target enzymes or receptors requiring lipophilic interactions .

Research Findings and Limitations

- Biological Activity: No direct pharmacological data for this compound are provided in the evidence.

- Physicochemical Properties : The methyl and cyclopropyl groups in the target compound likely enhance lipophilicity (logP ~3.5 estimated) compared to formyl-substituted analogs (logP ~2.0), impacting membrane permeability .

Biological Activity

6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a fluorine atom attached to a benzamide moiety. These structural characteristics contribute to its unique reactivity and biological interactions.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cell proliferation and survival.

- Electrophilic Aromatic Substitution : The presence of halogens (bromine and fluorine) enhances the compound's electrophilicity, allowing it to participate in substitution reactions that can impact biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial Effects : Investigations into its antimicrobial properties have shown promise, particularly against certain bacterial strains.

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of similar benzamide derivatives, compounds were screened for their ability to inhibit cell growth in various cancer cell lines. Results indicated that derivatives with halogen substitutions showed enhanced potency compared to non-substituted analogs. Specifically, compounds with bromine demonstrated significant inhibition of tumor cell proliferation at micromolar concentrations.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds. Testing revealed that this compound exhibited notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.